![molecular formula C10H6F3NO B1338872 5-(4-(Trifluoromethyl)phenyl)oxazole CAS No. 87150-14-9](/img/structure/B1338872.png)
5-(4-(Trifluoromethyl)phenyl)oxazole
Overview
Description
5-(4-(Trifluoromethyl)phenyl)oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a trifluoromethyl group at the para position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Trifluoromethyl)phenyl)oxazole typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions: 5-(4-(Trifluoromethyl)phenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield different oxazole-based products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different applications .
Scientific Research Applications
5-(4-(Trifluoromethyl)phenyl)oxazole has various applications, particularly in scientific research, owing to its unique chemical properties. Oxazole derivatives, in general, exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, antitubercular, anticancer, antidepressant, and neuroprotective effects .
Scientific Research Applications
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Aquaporin Inhibition and Anti-Inflammatory Properties:
- Oxazole derivatives have been investigated for their potential to inhibit aquaporin 4 (AQP4) and inflammatory cytokines in lung cells . AQP4 is found to be upregulated in numerous inflammatory conditions of lung diseases, making it a target for drug development .
- In vitro studies have demonstrated that specific oxazole compounds can effectively inhibit AQP4 and inflammatory cytokines, suggesting their potential as drug candidates for treating various lung diseases .
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Analgesic Activity:
- Certain oxazol-5(4H)-one derivatives have shown analgesic activity . These compounds have been assessed for their acute toxicity and histopathological effects, with results indicating low toxicity .
- Molecular docking simulations have been performed to predict the binding affinities of oxazol-5(4H)-one derivatives against molecular targets involved in pain and inflammation, such as COX-1, COX-2, TRPA1, and TRPV1 .
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Anticancer Activity:
- Oxazole derivatives, including 5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole, have demonstrated anticancer properties. These compounds can induce cell cycle arrest in human breast cancer cells (MCF-7).
- The mechanism involves disruption of cancer cell proliferation pathways, making these compounds candidates for further investigation in oncology. Synergistic anticancer effects have been observed when combined with established chemotherapeutic agents.
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Neuroprotective Effects:
- Benzo[d]oxazole-based derivatives have shown neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells . These compounds can inhibit the expression of RAGE (Receptor for Advanced Glycation End Products) and reduce the hyperphosphorylation of tau, which is associated with Alzheimer's disease (AD) .
- These derivatives can also reduce the phosphorylation of Akt and GSK-3β in Aβ-treated PC12 cells, modulating nuclear translocation of NF-κB and affecting the expression of pro-apoptotic and anti-apoptotic factors .
Data Table: Comparative Analysis of Oxazole Derivatives
Case Studies and Research Findings
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Antibacterial Efficacy:
- Oxazole derivatives with trifluoromethyl substitutions have exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism is linked to the inhibition of bacterial cell wall synthesis.
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Cancer Cell Proliferation:
- Research on similar compounds indicated potential for inducing cell cycle arrest in MCF-7 breast cancer cells, with promising IC50 values suggesting efficacy in cancer treatment.
- Neuroprotection in Alzheimer's Disease Models:
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
- 5-(4-Fluorophenyl)oxazole
- 5-(4-Chlorophenyl)oxazole
- 5-(4-Methylphenyl)oxazole
Comparison: Compared to its analogs, 5-(4-(Trifluoromethyl)phenyl)oxazole is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a more potent compound in various applications .
Biological Activity
5-(4-(Trifluoromethyl)phenyl)oxazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features an oxazole ring, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the trifluoromethyl group enhances its lipophilicity, which may improve cellular uptake and interaction with biological targets. Its molecular formula is C10H6F3N2O, with a molecular weight of approximately 218.16 g/mol.
Antimicrobial Activity
Research has shown that compounds containing oxazole rings exhibit notable antimicrobial properties. For instance, preliminary studies on this compound indicate potential efficacy against various bacterial strains. A comparative study of oxazole derivatives demonstrated that several compounds had minimum inhibitory concentration (MIC) values ranging from 0.8 to 3.2 µg/ml against Candida species and Aspergillus niger, suggesting strong antifungal activity .
Table 1: Antimicrobial Activity of Oxazole Derivatives
Compound | MIC (µg/ml) against Candida species | MIC (µg/ml) against Aspergillus species |
---|---|---|
This compound | 1.6 (C. albicans) | 1.6 (A. niger) |
Other derivatives | 0.8 - 3.2 | 0.8 - 3.2 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Research indicates that this compound can modulate enzyme activity or receptor interactions, contributing to its therapeutic potential in cancer treatment. For example, a study highlighted that oxazole derivatives exhibited cytotoxic effects on cancer cell lines, with some compounds showing IC50 values below 10 µM.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on human cancer cell lines, the compound demonstrated significant inhibition of cell proliferation compared to control groups. The results indicated a dose-dependent response, supporting the hypothesis that the trifluoromethyl group enhances the compound's biological activity.
Neuroprotective Effects
Recent studies have also indicated that oxazole derivatives possess neuroprotective properties. For instance, a series of benzo[d]oxazole-based derivatives were shown to exert neuroprotective effects on β-amyloid-induced PC12 cells, which are often used as a model for Alzheimer's disease studies . The results demonstrated that certain derivatives could inhibit tau hyperphosphorylation and reduce apoptosis in neuronal cells.
Table 2: Neuroprotective Activity of Oxazole Derivatives
Compound | Effect on PC12 Cells | Mechanism |
---|---|---|
Benzo[d]oxazole derivative | Increased cell viability | Inhibition of tau hyperphosphorylation |
Another derivative | Reduced apoptosis | Modulation of NF-κB pathway |
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLRTWJIGOPGAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533377 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87150-14-9 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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